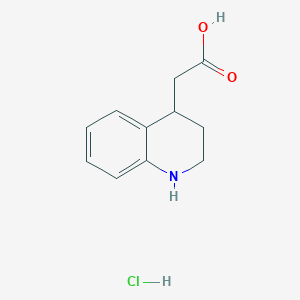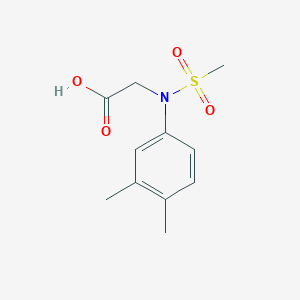
(1-(Pirrolidin-1-ilsulfonil)piperidin-4-il)(tiomorfolino)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a combination of pyrrolidine, piperidine, and thiomorpholine moieties, which contribute to its diverse chemical properties and reactivity.
Aplicaciones Científicas De Investigación
(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
Target of action
The compound “(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Compounds with a pyrrolidine ring have been found to interact with a variety of targets, including receptors, enzymes, and ion channels . The specific target of this compound would depend on its exact structure and any modifications it might have.
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound acts on a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a pyrrolidine ring could contribute to the stereochemistry of the molecule, potentially influencing its binding to its target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. The presence of a pyrrolidine ring could influence these properties, as pyrrolidine derivatives have been found to have diverse pharmacokinetic profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrrolidine intermediates, followed by their sulfonylation and subsequent coupling with thiomorpholine.
Piperidine Intermediate Preparation: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors under acidic or basic conditions.
Pyrrolidine Intermediate Preparation: Pyrrolidine can be synthesized from pyrrole through hydrogenation or by cyclization of 1,4-diaminobutane.
Sulfonylation: The piperidine and pyrrolidine intermediates are then subjected to sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Thiomorpholine: The final step involves coupling the sulfonylated intermediates with thiomorpholine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or methanone groups using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or amines in an aprotic solvent like DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonyl or methanone derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine.
Thiomorpholine Derivatives: Compounds like thiomorpholine-4-carboxylic acid and thiomorpholine-4-sulfonamide.
Uniqueness
(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone stands out due to its combination of three distinct heterocyclic moieties, which confer unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3S2/c18-14(15-9-11-21-12-10-15)13-3-7-17(8-4-13)22(19,20)16-5-1-2-6-16/h13H,1-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFJVBAITORPNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2395868.png)



![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2395873.png)
![2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2395876.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2395877.png)
![4-methyl-1-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2395879.png)
![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2395880.png)



![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)
